![molecular formula C13H17N3O4 B2413387 2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid CAS No. 2091298-49-4](/img/structure/B2413387.png)

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

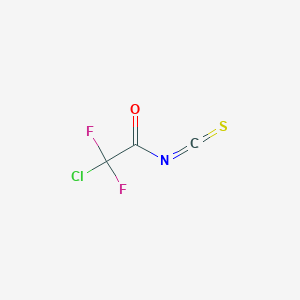

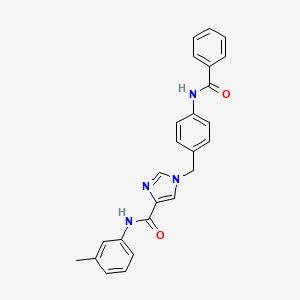

This compound is a derivative of pyrimidine-5-carboxylic acid with a tert-butoxycarbonyl (BOC) protected amino group attached to a cyclopropyl group at the 2-position . The IUPAC name is 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a carboxylic acid group, a cyclopropyl group, and a tert-butoxycarbonyl protected amino group . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is typically stored at room temperature and appears as a powder .Applications De Recherche Scientifique

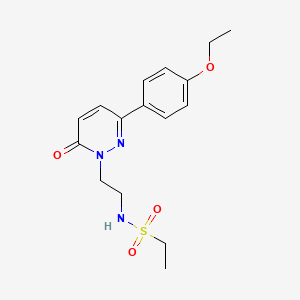

Hydromethylation Reactions

The compound can serve as a precursor or reagent in hydromethylation reactions. These reactions involve the addition of a hydrogen atom to a carbon-carbon double bond, often catalyzed by transition metals. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates .

Formal Total Synthesis of Natural Products

The hydromethylation sequence using this compound has been applied to the synthesis of various natural products. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have interesting biological activities .

Boron Reagents for Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling reactions are widely used for carbon-carbon bond formation. The compound’s boron functionality makes it a potential reagent in SM coupling, allowing the construction of complex organic structures. Its mild reaction conditions and functional group tolerance enhance its utility in synthetic chemistry .

Amino Acid Ionic Liquids

Researchers have explored tert-butyloxycarbonyl (Boc)-protected amino acids as components of ionic liquids. These specialized solvents find applications in various fields, including catalysis, separation processes, and green chemistry. The compound’s Boc group contributes to its solubility and stability in these ionic liquid systems .

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(4-5-13)10-14-6-8(7-15-10)9(17)18/h6-7H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCIBWOWOXQHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)